![molecular formula C22H23ClN4O2S B2802985 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-43-8](/img/no-structure.png)

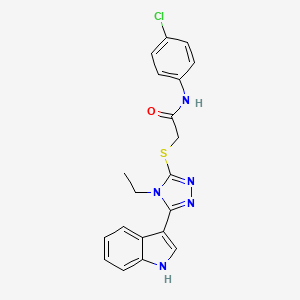

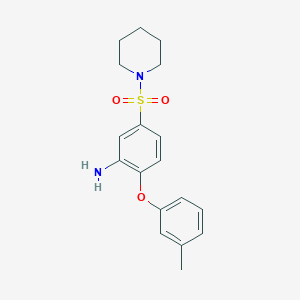

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and any known uses or applications. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is known to be used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine, often involves reactions with diethanolamine and m-chloroaniline .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. For example, a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, has a melting point of 198-203 °C .Aplicaciones Científicas De Investigación

Anti-Allergic Activities

This compound has been investigated for its anti-allergic properties. Researchers have synthesized derivatives and evaluated their efficacy against allergic asthma and pruritus. Notably, compounds like 3d , 3i , and 3r exhibited more potent anti-allergic asthma activities than levocetirizine, while others (such as 3b , 3g , 3k , 3o , and 3s ) demonstrated stronger anti-pruritic effects .

Fluoroquinolone Efficacy

In vitro studies have explored the efficacy of newly synthesized compounds, including fluoroquinolones (such as norfloxacin and lomefloxacin), against Philasterides dicentrarchi using this piperazine as a reference .

Central Nervous System Modulation

Piperazines, including this compound, have been studied for their effects on the central nervous system. While 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one itself may not be a potent stimulant, understanding its interactions with neural receptors is crucial for drug development .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, handling precautions, and disposal guidelines. For example, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is known to cause skin and eye irritation, and respiratory irritation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid, followed by the addition of a sulfanyl group to the resulting product.", "Starting Materials": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one is reacted with thionyl chloride in the presence of ethanol to form 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one.", "4-(3-chlorophenyl)piperazine-1-carboxylic acid is reacted with thionyl chloride in the presence of ethanol to form 4-(3-chlorophenyl)piperazine-1-carbonyl chloride.", "The 4-(3-chlorophenyl)piperazine-1-carbonyl chloride is then reacted with the 3-propyl-2-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of sodium hydroxide to form the intermediate product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-1,2,3,4-tetrahydroquinazolin-2-thione.", "The intermediate product is then reacted with sodium sulfide in the presence of hydrochloric acid to form the final product, 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one.", "The final product is purified using diethyl ether to obtain the desired compound." ] } | |

Número CAS |

403728-43-8 |

Nombre del producto |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

Fórmula molecular |

C22H23ClN4O2S |

Peso molecular |

442.96 |

Nombre IUPAC |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H23ClN4O2S/c1-2-8-27-21(29)18-7-6-15(13-19(18)24-22(27)30)20(28)26-11-9-25(10-12-26)17-5-3-4-16(23)14-17/h3-7,13-14H,2,8-12H2,1H3,(H,24,30) |

Clave InChI |

KEPYOSVYRINPPH-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(1H-imidazol-5-yl)-3-phenylpropan-2-yl]but-2-enamide](/img/structure/B2802902.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802904.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarboxamide](/img/structure/B2802907.png)

![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)

![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)